N-{3-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide
Description
This compound is a heterocyclic hybrid featuring a 1,2,3-triazole core fused to a 1,2,4-thiadiazole ring. The triazole moiety is substituted with a 5-chloro-2-methylphenyl group, while the thiadiazole is linked to a 3,5-dimethoxybenzamide group.
Properties
IUPAC Name |
N-[3-[1-(5-chloro-2-methylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN6O3S/c1-11-5-6-14(22)9-17(11)28-12(2)18(25-27-28)19-23-21(32-26-19)24-20(29)13-7-15(30-3)10-16(8-13)31-4/h5-10H,1-4H3,(H,23,24,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNHXRGFKWKNOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC(=CC(=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{3-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide is a complex organic compound that integrates multiple heterocyclic structures, specifically triazole and thiadiazole moieties. This compound has garnered attention due to its potential biological activities across various therapeutic areas. This article aims to summarize the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is CHClNOS. It features a chloro-substituted methylphenyl group and a dimethoxybenzamide structure, which contribute to its chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 396.90 g/mol |
| Chemical Structure | Chemical Structure |
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and triazole moieties exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have demonstrated efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus . In vitro studies suggest that this compound may possess similar antimicrobial capabilities due to its structural components.
Anticancer Properties
Thiadiazole derivatives are recognized for their anticancer potential. Studies have shown that compounds with thiadiazole rings can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest . The specific activity of this compound in cancer models remains to be fully elucidated but is promising based on the activity of related compounds.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. Thiadiazole derivatives have been linked to the inhibition of pro-inflammatory cytokines and pathways such as NF-kB signaling . This suggests a potential role for this compound in treating inflammatory diseases.
The biological activity of this compound likely involves its interaction with specific molecular targets such as enzymes and receptors. The presence of the triazole and thiadiazole rings enhances its ability to bind to these targets effectively.
Case Studies
Several studies have explored the biological activities of compounds similar to this compound:
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that compounds containing triazole and thiadiazole rings exhibit notable antimicrobial properties. For instance, derivatives of triazoles have been shown to possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The compound has been synthesized and tested for its antimicrobial efficacy, revealing promising results against several pathogens.
Anticancer Potential
Studies have suggested that triazole derivatives can inhibit cancer cell proliferation. The incorporation of the thiadiazole moiety may enhance this activity by providing additional mechanisms of action against tumor cells. Preliminary investigations into the cytotoxic effects of N-{3-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide indicate its potential as a chemotherapeutic agent .
Agricultural Applications
Fungicides and Pesticides
The compound's structural components suggest its viability as a fungicide or pesticide. Research into similar triazole-containing compounds has demonstrated effectiveness in controlling fungal pathogens in crops . Given the increasing resistance of pests to conventional pesticides, novel compounds like this compound could provide alternative solutions for crop protection.
Case Studies
Comparison with Similar Compounds
Comparison with Triazole-Thiadiazole Hybrids
The compound in (C21H20N6O4S) shares the triazole-thiadiazole core with the target but differs in substituents:
- Substituent Positions : The target’s 5-chloro-2-methylphenyl group vs. 3,5-dimethoxyphenyl in alters electronic and steric profiles. Chlorine’s electronegativity may enhance binding to hydrophobic pockets, while methoxy groups improve solubility.
- Benzamide Variations: The target’s 3,5-dimethoxybenzamide vs.
Physicochemical and Spectroscopic Properties
Table 2: Comparative Physicochemical Data
Insights :
- The target’s higher molecular weight (due to Cl and additional methoxy groups) may reduce solubility compared to 8a/b but improve lipid bilayer penetration.
- IR and NMR data for analogs (e.g., 8a’s acetyl C=O at 1679 cm⁻¹) provide benchmarks for verifying the target’s synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
